2-Ethoxy-6-methylaniline

Vue d'ensemble

Description

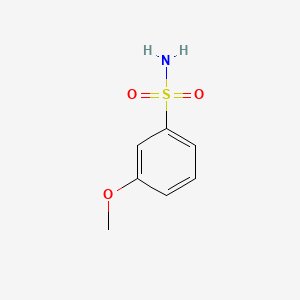

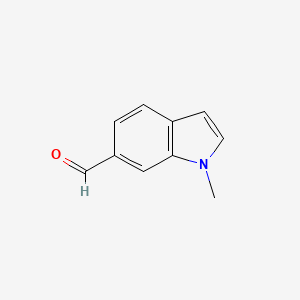

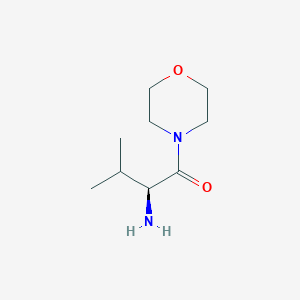

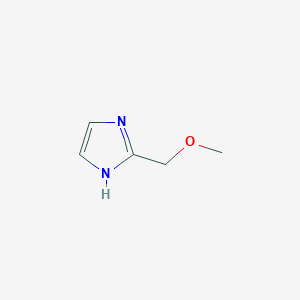

2-Ethoxy-6-methylaniline is a chemical compound with the molecular formula C9H13N . It is a metabolite of herbicides metolachlor, diuron, monuron and its degradation was assessed in laboratory experiments on microbiologically active and sterilized soils .

Synthesis Analysis

The synthesis of similar compounds often involves multistep reactions. For instance, the synthesis of 2-allyl-6-methylaniline involves isomerization by the action of potassium hydroxide at 300°C . Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes .Molecular Structure Analysis

The molecular structure of 2-Ethoxy-6-methylaniline consists of a benzene ring substituted with an ethoxy group, a methyl group, and an amino group .Applications De Recherche Scientifique

Synthesis and Characterization

- 2-Ethoxy-6-methylaniline is used in the synthesis of complex chemical structures. In one study, it was involved in the synthesis and characterization of certain compounds, analyzed using techniques like single-crystal X-ray diffraction, FT-IR, and UV–Visible spectroscopy (Yıldırım et al., 2016).

Spectroscopic Analysis

- This compound plays a role in spectroscopic studies, where its derivatives are analyzed for their molecular structure and properties using techniques like X-ray diffraction and spectroscopy (Demircioğlu et al., 2019).

Antibacterial Activity

- Research has also explored its use in the synthesis of derivatives that have shown potent antibacterial activity against certain bacteria (Zhi et al., 2005).

Photoelectrochemistry and Spectroscopy

- Studies have been conducted on substituted polyanilines, including 2-Ethoxy-6-methylaniline, to understand their photoelectrochemical and spectroscopic properties, which are crucial for various applications in materials science (Kilmartin & Wright, 1999).

Imaging Applications

- In medical research, derivatives of 2-Ethoxy-6-methylaniline are evaluated for their potential as imaging probes in diseases like Alzheimer's, through techniques like positron emission tomography (Cui et al., 2012).

Environmental Degradation Studies

- The compound is also a subject of environmental studies, particularly in understanding the microbial degradation of certain herbicides, where it is identified as a key intermediate (Dong et al., 2015).

Chemically Modified Electrodes

- There is research on the use of 2-Ethoxy-6-methylaniline for modifying electrodes to enhance their electrochemical response, which is relevant in sensor technology and electrochemistry (Lindino & Bulhões, 1996).

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic halides, which are structurally similar to 2-ethoxy-6-methylaniline, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds are known to participate in various biochemical reactions, including nucleophilic substitution and oxidation .

Result of Action

Similar compounds are known to cause various changes at the molecular and cellular level, depending on their specific targets and mode of action .

Propriétés

IUPAC Name |

2-ethoxy-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPXZINXUVCZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541780 | |

| Record name | 2-Ethoxy-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-6-methylaniline | |

CAS RN |

53982-02-8 | |

| Record name | 2-Ethoxy-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.